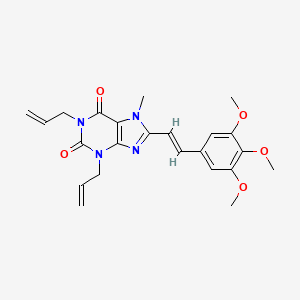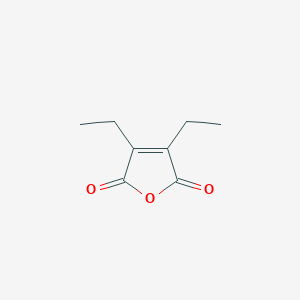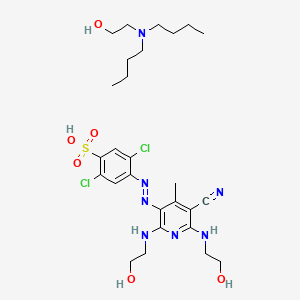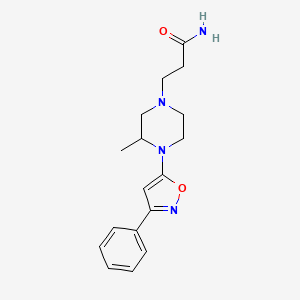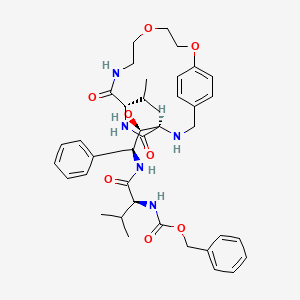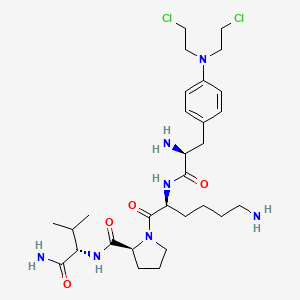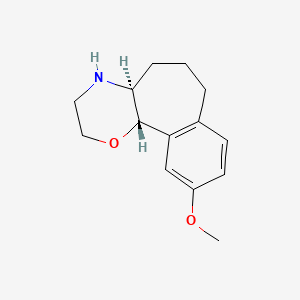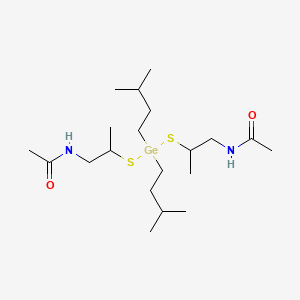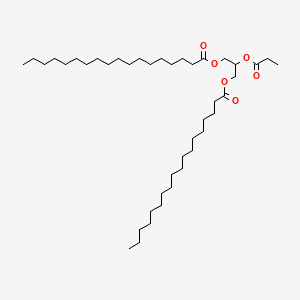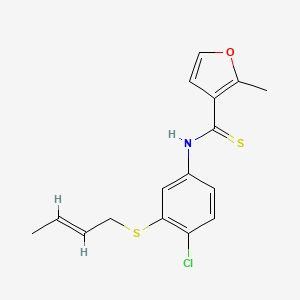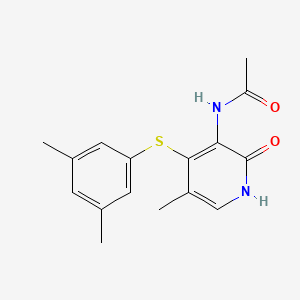
Tocol acetate, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tocol acetate, (2S)-, is a derivative of tocol, which belongs to the vitamin E family. Tocols are known for their antioxidant properties and are widely used in various industries, including food, pharmaceuticals, and cosmetics. The (2S)- configuration indicates the specific stereochemistry of the compound, which can influence its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tocol acetate, (2S)-, can be synthesized through several methods. One common approach involves the esterification of tocol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of tocol acetate, (2S)-, often involves the extraction of tocol from natural sources such as palm oil or other plant oils. The extracted tocol is then subjected to esterification using acetic anhydride. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tocol acetate, (2S)-, undergoes various chemical reactions, including:
Oxidation: Tocol acetate can be oxidized to form tocopherol quinone, a compound with different biological activities.
Reduction: The compound can be reduced back to tocol under specific conditions.
Substitution: Tocol acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tocopherol quinone
Reduction: Tocol
Substitution: Various substituted tocol derivatives depending on the nucleophile used.
Scientific Research Applications
Tocol acetate, (2S)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.
Industry: Utilized in the formulation of cosmetics and food products as an antioxidant and stabilizer
Mechanism of Action
The primary mechanism of action of tocol acetate, (2S)-, is its antioxidant activity. It scavenges free radicals and protects cellular membranes from oxidative damage. The compound interacts with lipid peroxy radicals, converting them into more stable products and preventing lipid peroxidation. This action is crucial in maintaining cellular integrity and preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Similar Compounds
Tocopherols: α-Tocopherol, β-Tocopherol, γ-Tocopherol, δ-Tocopherol
Tocotrienols: α-Tocotrienol, β-Tocotrienol, γ-Tocotrienol, δ-Tocotrienol
Other Tocol Derivatives: Tocodienols, Tocomonoenols, Plastochromanol-8
Uniqueness
Tocol acetate, (2S)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. Compared to other tocol derivatives, it may exhibit different antioxidant capacities and solubility properties, making it suitable for specific applications in pharmaceuticals and cosmetics .
Properties
CAS No. |
153379-67-0 |
|---|---|
Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
[(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C28H46O3/c1-21(2)10-7-11-22(3)12-8-13-23(4)14-9-18-28(6)19-17-25-20-26(30-24(5)29)15-16-27(25)31-28/h15-16,20-23H,7-14,17-19H2,1-6H3/t22-,23-,28+/m1/s1 |
InChI Key |
CBUJHSGSOYAVJD-MRJKTFCFSA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
